molecular formula C3H7NaO2S B8800923 Sodium propane-1-sulfinate

Sodium propane-1-sulfinate

Cat. No.: B8800923
M. Wt: 130.14 g/mol
InChI Key: DJSGLRVJPLXKRB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium propane-1-sulfinate is a useful research compound. Its molecular formula is C3H7NaO2S and its molecular weight is 130.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Sodium propane-1-sulfinate is primarily used as a reagent in the synthesis of various organosulfur compounds, including:

  • Sulfones
  • Sulfoxides
  • Thiosulfonates

This compound facilitates the formation of carbon-sulfur bonds, making it essential for creating more complex molecules in organic chemistry.

Biological Research

Recent studies have highlighted the potential biological activities of this compound:

  • Antimicrobial Activity: Exhibits inhibitory effects against certain bacteria and fungi, suggesting its potential as a new antibiotic candidate.
  • Enzyme Modulation: Research indicates that it can modulate the activity of metabolic enzymes, which may be beneficial in drug design for metabolic disorders .
Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
Enzyme InhibitionModulates activity of metabolic enzymes
Cellular InteractionAffects protein and lipid interactions

Industrial Applications

In industry, this compound is utilized for:

  • Production of Specialty Chemicals: Its reactive sulfinic group allows for diverse chemical transformations.
  • Polymer Manufacturing: Acts as a building block for polymers and resins.

Case Studies

Study 1: Antimicrobial Properties
A study investigated the antimicrobial properties of this compound against various pathogens. The results demonstrated significant inhibitory effects on bacterial growth, indicating its potential use as an antimicrobial agent in pharmaceuticals.

Study 2: Enzyme Interaction
Another research project focused on the interaction between this compound and key metabolic enzymes. The findings suggested that the compound could inhibit enzyme activity by altering substrate binding affinity, which may be beneficial in designing drugs targeting metabolic disorders .

Chemical Reactions Analysis

Oxidation Reactions

Sodium propane-1-sulfinate undergoes oxidation to form sulfonic acids or sulfones under controlled conditions:

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or ozone (O₃) in aqueous acidic or neutral media .

  • Products : Propane-1-sulfonic acid (C₃H₇SO₃H) or sulfone derivatives.

  • Mechanism : The sulfinate anion (RSO₂⁻) is oxidized via two-electron transfer, with the sulfonyl group (RSO₂) stabilizing intermediates.

Reduction Reactions

Reduction pathways yield thiols or disulfides:

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or catalytic hydrogenation with palladium .

  • Products : Propane-1-thiol (C₃H₇SH) or dialkyl disulfides (RSSR).

  • Mechanism : Hydride donors cleave the S–O bond, converting the sulfinate to a thiolate intermediate, which is protonated to the thiol.

Nucleophilic Substitution Reactions

The sulfinate anion acts as a nucleophile in S–C bond formation:

  • Reagents/Conditions : Alkyl/aryl halides (R–X) in polar aprotic solvents (e.g., DMF) under basic conditions .

  • Products : Sulfones (RSO₂R') or sulfonamides (RSO₂NR'₂) when reacting with amines.

  • Example :

    C3H7SO2Na+R–XC3H7SO2R+NaX\text{C}_3\text{H}_7\text{SO}_2\text{Na} + \text{R–X} \rightarrow \text{C}_3\text{H}_7\text{SO}_2\text{R} + \text{NaX}

    This reaction is pivotal in synthesizing sulfone-based pharmaceuticals .

Radical-Mediated Reactions

This compound participates in radical chain processes, enabling C–H functionalization:

  • Reagents/Conditions : BF₃·OEt₂ as a Lewis acid, oxygen (O₂), and alkynes or alkenes .

  • Products : β-Keto sulfones or vinyl sulfones via sulfonyl radical addition.

  • Mechanism :

    • BF₃·H₂O generates sulfinic acid (RSO₂H), which decomposes to sulfonyl radicals (RSO₂·).

    • Radicals add to alkynes, forming intermediates that trap oxygen to yield β-keto sulfones .

    RSO2+HC≡CR’RSO2CCRO2RSO2COR\text{RSO}_2· + \text{HC≡CR'} \rightarrow \text{RSO}_2–C≡CR'· \xrightarrow{\text{O}_2} \text{RSO}_2–CO–R'

Cycloaddition and Multicomponent Reactions

In the presence of transition metals, sulfinates engage in cross-coupling:

  • Reagents/Conditions : Copper catalysts (e.g., CuI) with aryl halides or diazonium salts .

  • Products : Biaryl sulfones or heterocyclic sulfonamides.

  • Example : Copper-catalyzed coupling with aryl iodides forms masked sulfinates for drug intermediate synthesis .

Mechanistic Insights

  • Radical Pathways : Sulfonyl radicals (RSO₂·) form via homolytic cleavage under Lewis acid or thermal conditions. These radicals exhibit electrophilic character, enabling regioselective additions to unsaturated bonds .

  • Solvent Effects : Polar solvents (e.g., DMSO) enhance nucleophilicity of the sulfinate anion, while aprotic solvents favor radical stability .

Properties

Molecular Formula

C3H7NaO2S

Molecular Weight

130.14 g/mol

IUPAC Name

sodium;propane-1-sulfinate

InChI

InChI=1S/C3H8O2S.Na/c1-2-3-6(4)5;/h2-3H2,1H3,(H,4,5);/q;+1/p-1

InChI Key

DJSGLRVJPLXKRB-UHFFFAOYSA-M

Canonical SMILES

CCCS(=O)[O-].[Na+]

Origin of Product

United States

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